molecular formula C8H18N2 B1265506 [1-(Aminomethyl)cyclohexyl]methanamine CAS No. 36510-95-9

[1-(Aminomethyl)cyclohexyl]methanamine

Cat. No. B1265506
Key on ui cas rn: 36510-95-9
M. Wt: 142.24 g/mol
InChI Key: XZAHJRZBUWYCBM-UHFFFAOYSA-N
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Patent
US07728018B2

Procedure details

Cyclohexane-1,1-dicarbonitrile (20.0 g) was taken up in dry Et2 (70 mL). This mixture was added dropwise to a suspension of LiAlH4 (17.0 g) in dry Et2O (250 mL) cooled in an ice bath. The mixture was stirred overnight at room temperature, cooled in an ice bath, and quenched by adding H2O (17.0 mL), 2M aqueous NaOH (34.0 mL) and again H2O (17 mL). The suspension was filtered, the filter cake was washed with Et2O, and the combined filtrates were evaporated to dryness yielding 20.8 g of a clear, colorless liquid. 1H NMR (400 MHz, CDCl3) δ 1.05-1.55 (m, 14H), 2.61 (s, 4H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:9]#[N:10])([C:7]#[N:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[NH2:8][CH2:7][C:1]1([CH2:9][NH2:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(CCCCC1)(C#N)C#N
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding H2O (17.0 mL), 2M aqueous NaOH (34.0 mL) and again H2O (17 mL)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the filter cake was washed with Et2O
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
yielding 20.8 g of a clear, colorless liquid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NCC1(CCCCC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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